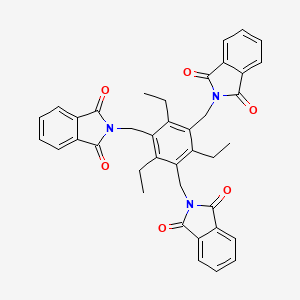
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups
Méthodes De Préparation
The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 4-aminoacetophenone followed by a series of substitution reactions to introduce the bromomethyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of catalysts to accelerate the reaction.
Analyse Des Réactions Chimiques
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under reflux conditions to ensure complete conversion.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromomethyl groups allow it to form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.
Comparaison Avec Des Composés Similaires
1-(4-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one can be compared with other similar compounds such as:
1-(4-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one: This compound has chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
1-(4-Amino-2-(methyl)phenyl)-3-methylpropan-2-one: The absence of halogen atoms can lead to different chemical properties and applications.
1-(4-Amino-2-(hydroxymethyl)phenyl)-3-hydroxypropan-2-one: The presence of hydroxyl groups can enhance its solubility and reactivity in certain reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-[4-amino-2-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6,13H2 |
Clé InChI |
FSBDSVXBWAXMQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)CBr)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


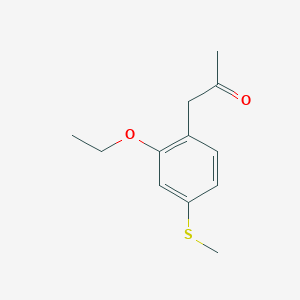
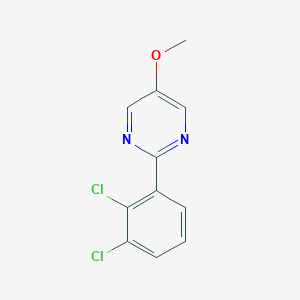
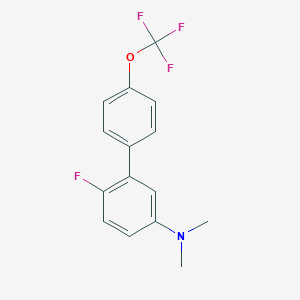
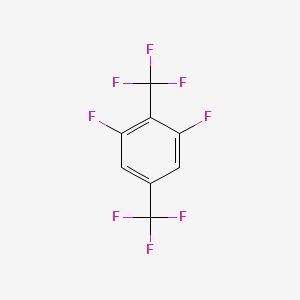
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
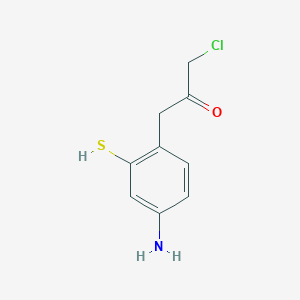
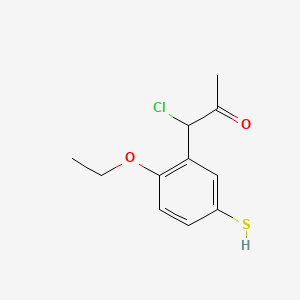
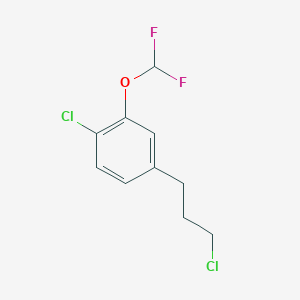
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
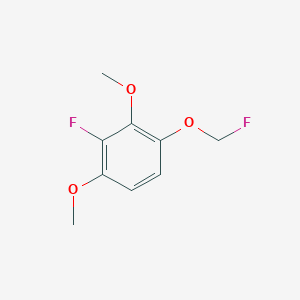
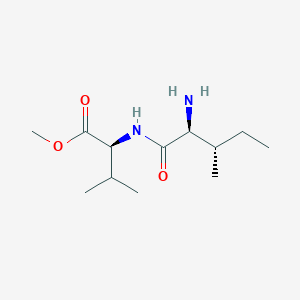
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)
